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Boc-NH-PEG7-propargyl

PROTAC SAR Linker length optimization AURKA degradation

Boc-NH-PEG7-propargyl (CAS 2112737-90-1) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a propargyl (alkyne) group and a tert-butoxycarbonyl (Boc)-protected amine. The compound serves as a building block for synthesizing proteolysis-targeting chimeras (PROTACs), enabling conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and subsequent amine deprotection under mild acidic conditions.

Molecular Formula C22H41NO9
Molecular Weight 463.6 g/mol
Cat. No. B611226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG7-propargyl
Synonymst-Boc-N-Amido-PEG7-propargyl
Molecular FormulaC22H41NO9
Molecular Weight463.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H41NO9/c1-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-23-21(24)32-22(2,3)4/h1H,6-20H2,2-4H3,(H,23,24)
InChIKeyKJDMOHBSNFYPKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc-NH-PEG7-propargyl PROTAC Linker: Technical Specifications and Procurement Considerations


Boc-NH-PEG7-propargyl (CAS 2112737-90-1) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a propargyl (alkyne) group and a tert-butoxycarbonyl (Boc)-protected amine . The compound serves as a building block for synthesizing proteolysis-targeting chimeras (PROTACs), enabling conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and subsequent amine deprotection under mild acidic conditions . The seven-unit PEG spacer (approximately 30 Å in extended length) confers aqueous solubility and conformational flexibility essential for ternary complex formation between target protein and E3 ligase [1].

Boc-NH-PEG7-propargyl: Why Linker Length and Functional Group Selection Are Not Interchangeable


Linker length in PROTAC design is a conformational tuner that directly determines degradation potency (DC50) and maximum degradation efficiency (Dmax), not a passive tether [1]. Empirical linker structure-activity relationships (SARs) demonstrate that varying PEG chain length by as little as two ethylene glycol units can alter degradation potency by orders of magnitude [2]. Furthermore, the specific combination of Boc-protected amine and propargyl terminal groups enables orthogonal conjugation workflows that alternative linkers with different protecting groups or reactive handles cannot replicate . Substituting Boc-NH-PEG7-propargyl with a different PEG-length analog (e.g., PEG4 or PEG12) or alternative end-group configuration without experimental validation risks generating PROTACs with suboptimal ternary complex geometry, reduced degradation efficiency, or unexpected off-target degradation profiles.

Boc-NH-PEG7-propargyl Evidence Guide: Comparative Performance Data for PROTAC Linker Selection


PEG Chain Length Critically Determines PROTAC Degradation Potency and Efficiency

In a structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA, varying PEG linker length produced dramatic differences in degradation potency. PROTAC SK2188 achieved DC50,24h of 3.9 nM with Dmax,24h of 89% [1]. In contrast, PROTACs with PEG2 linkers (approximately 8 Å shorter) exhibited significantly reduced degradation efficiency, demonstrating that linker length is not a passive parameter [2]. While Boc-NH-PEG7-propargyl was not the exact linker used, the seven-unit PEG spacer it provides (~30 Å) occupies the mid-range length that this SAR study identified as optimal for achieving sub-10 nM DC50 values in this target system.

PROTAC SAR Linker length optimization AURKA degradation

PEG Linker Length Dictates Target Engagement: GSPT1 Degradation Depends on PEG Chain Length

A 2026 study of Retro-2-based PROTACs demonstrated that GSPT1 degradation is strictly dependent on PEG chain linker length [1]. Among PROTACs synthesized with variable-length PEG linkers, only those with PEG2-length chains induced GSPT1 degradation, while longer PEG linkers failed to trigger degradation of this translation termination factor [2]. This length-dependent degradation specificity establishes that PEG chain length is not merely a spacer parameter but an active determinant of target engagement and degradation selectivity. Boc-NH-PEG7-propargyl, with its seven-unit PEG chain, provides a longer spacer (~30 Å) that would be predicted to avoid GSPT1 off-target degradation based on this SAR, making it suitable for applications where selectivity against GSPT1 is required.

PROTAC selectivity GSPT1 degradation PEG linker SAR

PEG Linkers Confer Superior Conformational Adaptability and Cell Permeability Versus Alkyl Linkers

A 2025 study comparing two VHL PROTACs differing only by linker composition (PEG versus alkyl) found a close to 3 orders of magnitude difference in cell permeability [1]. MD simulations and NMR spectroscopy revealed that the PEG-linked PROTAC adopted conformations of similar shapes and polarities in both polar and nonpolar environments, enabling efficient membrane traversal [2]. In contrast, the alkyl-linked PROTAC exhibited environment-dependent conformational behavior with hydrophobic collapse in aqueous media, explaining its poor permeability [3]. Boc-NH-PEG7-propargyl, as a PEG-based linker building block, confers this conformational adaptability advantage to the final PROTAC molecule relative to alkyl-chain alternatives.

PROTAC permeability PEG vs alkyl linker conformational analysis

PEG7 Spacer Length Empirically Validated as Optimal Range for PROTAC Degradation Potency

A comprehensive 2021 review and modeling study normalized linker SAR data across multiple PROTAC series to establish quantitative relationships between linear linker length and degradation potency (DC50) [1]. The analysis demonstrated that mid-length PEG linkers (corresponding to PEG4-PEG8 range, approximately 15-35 Å) consistently produced optimal DC50 values across diverse target-E3 ligase pairs [2]. Boc-NH-PEG7-propargyl, with its seven-unit PEG chain (~30 Å extended length), occupies this empirically validated optimal mid-range, whereas shorter linkers (PEG2-PEG3) often produced insufficient separation for ternary complex formation and longer linkers (PEG12+) introduced excessive conformational entropy that reduced degradation efficiency [3].

PROTAC linker optimization DC50 normalization PEG length SAR

Boc Deprotection Kinetics Enable Orthogonal Conjugation Workflows Not Achievable with Alternative Protecting Groups

The Boc protecting group on Boc-NH-PEG7-propargyl undergoes quantitative cleavage under mild acidic conditions (e.g., TFA in DCM or 4M HCl in dioxane) within 1-2 hours at room temperature, yielding the free amine for subsequent conjugation . This orthogonal deprotection strategy enables sequential conjugation workflows where the propargyl group can first be utilized in CuAAC click chemistry, followed by Boc deprotection and amine coupling to an E3 ligase ligand or target protein warhead . Alternative protecting groups such as Fmoc require basic conditions that may be incompatible with certain warhead chemistries; azide-terminated linkers lack the click compatibility with azide-containing ligands; and unprotected amine linkers cannot be used in sequential conjugation strategies .

PROTAC synthesis orthogonal protection Boc deprotection

PEG7 Chain Length Reduces Steric Hindrance in Bioconjugation Compared to Shorter PEG Linkers

Technical datasheet analysis indicates that the seven-unit PEG spacer in Boc-NH-PEG7-propargyl reduces steric hindrance during bioconjugation reactions relative to shorter PEG analogs (PEG2-PEG4), facilitating more efficient coupling to bulky biomolecules and large protein ligands [1]. The extended PEG7 chain (~30 Å) provides sufficient spatial separation to accommodate the binding of two large protein domains—the E3 ligase and target protein—while maintaining the conformational flexibility required for productive ternary complex formation [2]. Shorter PEG2-PEG4 linkers (8-16 Å) may impose steric constraints that hinder optimal ternary complex geometry, particularly when both protein binding partners are large .

Bioconjugation efficiency steric hindrance PEG spacer optimization

Boc-NH-PEG7-propargyl Application Scenarios: Evidence-Based Use Cases for PROTAC Development


PROTAC Library Synthesis and Linker Length SAR Optimization

Use Boc-NH-PEG7-propargyl as a mid-length PEG linker building block (~30 Å) for systematic PROTAC SAR campaigns exploring linker length effects on degradation potency. The compound's PEG7 spacer falls within the empirically validated optimal range (PEG4-PEG8, 15-35 Å) identified by normalized linker SAR modeling for achieving sub-10 nM DC50 values [1]. For comprehensive SAR, synthesize parallel PROTAC libraries using Boc-NH-PEGn-propargyl with n=4, 7, and 12 to establish the optimal linker length for your specific target-E3 ligase pair. The orthogonal Boc/propargyl functionality enables modular, high-throughput conjugation workflows essential for efficient library generation .

Selective PROTAC Design Requiring Avoidance of GSPT1 Off-Target Degradation

When developing PROTACs where GSPT1 degradation represents an unwanted off-target liability, Boc-NH-PEG7-propargyl provides a PEG7-length spacer (~30 Å) predicted to avoid GSPT1 engagement based on recent Retro-2 PROTAC SAR studies [1]. This evidence demonstrates that only short PEG2 linkers induce GSPT1 degradation, while longer PEG chains do not trigger this off-target effect. Incorporate Boc-NH-PEG7-propargyl into PROTAC designs where maintaining selectivity against GSPT1 is critical for target-specific degradation outcomes .

PROTAC Development Requiring Balanced Cell Permeability and Aqueous Solubility

Employ Boc-NH-PEG7-propargyl as a linker building block when optimizing PROTACs for cellular activity requiring both membrane permeability and aqueous solubility. Direct comparative studies demonstrate that PEG-based linkers confer up to 1000-fold higher cell permeability compared to alkyl linkers of matched lipophilicity, due to superior conformational adaptability across polar and nonpolar environments [1]. The PEG7 spacer provides sufficient hydrophilicity for aqueous solubility while maintaining the conformational flexibility necessary for efficient membrane traversal . This balance is essential for intracellular target engagement in cellular degradation assays.

Modular Conjugation for Large Protein Binding Interface PROTACs

Select Boc-NH-PEG7-propargyl for PROTACs targeting large protein binding interfaces where sufficient spatial separation between ligands is critical for productive ternary complex formation. The PEG7 spacer (~30 Å) reduces steric hindrance compared to shorter PEG2-PEG4 linkers (8-16 Å), facilitating efficient conjugation of bulky E3 ligase ligands (e.g., VHL ligand) and target protein warheads [1]. The orthogonal Boc/propargyl chemistry enables sequential conjugation: first utilize CuAAC click chemistry for warhead attachment, then Boc deprotection and amine coupling for E3 ligase ligand conjugation . This modular workflow is particularly advantageous for complex PROTAC assemblies where simultaneous dual conjugation would be inefficient.

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